molecular formula C10H8N2S B8383489 4H-Indeno(2,1-d)thiazol-2-amine

4H-Indeno(2,1-d)thiazol-2-amine

Cat. No.: B8383489
M. Wt: 188.25 g/mol
InChI Key: TZPXJBWEIPGYDR-UHFFFAOYSA-N
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Description

4H-Indeno(2,1-d)thiazol-2-amine is a heterocyclic compound featuring a fused indeno-thiazole core with an amine substituent at position 2. These compounds share a common thiazole backbone but differ in substituent groups, which critically influence their electronic properties, reactivity, and pharmacological profiles. This article compares this compound with structurally related thiazol-2-amine derivatives based on synthesis, biological activity, and physicochemical data.

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

4H-indeno[2,1-d][1,3]thiazol-2-amine

InChI

InChI=1S/C10H8N2S/c11-10-12-8-5-6-3-1-2-4-7(6)9(8)13-10/h1-4H,5H2,(H2,11,12)

InChI Key

TZPXJBWEIPGYDR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1N=C(S3)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of 4H-Indeno(2,1-d)thiazol-2-amine exhibit significant anticancer properties. For instance, certain synthesized derivatives have shown promising activity against various cancer cell lines. A study demonstrated that compounds derived from this scaffold were effective in inhibiting the growth of estrogen receptor-positive breast cancer cells (MCF7) with considerable selectivity compared to normal cells .

Diabetes Management
The compound has also been evaluated for its potential in managing Type II diabetes. In vitro studies showed that derivatives of this compound can inhibit key enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. One derivative exhibited an IC50 value of 6.71 µg/mL against α-glucosidase, outperforming standard drugs like Acarbose .

Antimicrobial Properties

The antimicrobial potential of this compound derivatives has been extensively studied. Various synthesized compounds have shown activity against a range of pathogens, including bacteria and fungi. For example, a derivative was found to be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . This broad-spectrum activity highlights the compound's potential as a lead for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound derivatives in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds containing this scaffold have demonstrated acetylcholinesterase inhibitory activity, which is crucial for enhancing acetylcholine levels in the brain . This mechanism suggests that these compounds could be developed into therapeutic agents for cognitive disorders.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is fundamental for optimizing the biological efficacy of this compound derivatives. Modifications to the amino group and other substituents have been systematically studied to enhance their pharmacological profiles. For example, certain substitutions have been linked to improved metabolic stability and increased potency against specific biological targets .

Case Study 1: Anticancer Activity

A series of novel indeno-thiazole derivatives were synthesized and evaluated for their anticancer activities. The results indicated that specific modifications led to enhanced cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells. This study underscores the importance of structural modifications in developing effective anticancer agents.

Case Study 2: Diabetes Inhibition

Another study focused on synthesizing benzothiazole tethered indeno-thiazole compounds aimed at evaluating their antidiabetic effects. The research highlighted one compound with superior inhibitory activity against α-glucosidase compared to standard treatments, suggesting its potential as a new therapeutic option for diabetes management.

Comparison with Similar Compounds

Antimicrobial and Anticancer Potential

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives exhibited moderate to strong antimicrobial activity against S. aureus and E. coli, with IC₅₀ values in the micromolar range .
  • Bis(N-substituted thiazol-2-amine) derivatives showed potent anti-tubercular activity (MIC: 1.56–6.25 µg/mL), outperforming rifampicin in some cases .
  • 4-(4-Chlorothiophen-2-yl)thiazol-2-amine analogs displayed weak 5-lipoxygenase (5-LOX) inhibition (IC₅₀: 12–35 µM), less active than zileuton (IC₅₀: 11 µM) .

Enzyme Inhibition

  • 4-(4-Benzylphenyl)thiazol-2-amine (ARM1) inhibited both epoxide hydrolase and aminopeptidase activities of LTA4H, lacking selectivity .

Physicochemical and ADME Properties

Key data from comparable compounds:

Compound Molecular Formula Melting Point (°C) LogP* % Yield Bioactivity (IC₅₀/MIC) Reference
4-(4-Bromophenyl)-thiazol-2-amine (p1) C₁₈H₁₅BrN₂O₂S 134–136 3.2 85% Antimicrobial (15–25 µM)
4-(4-Chlorothiophen-2-yl)thiazol-2-amine C₇H₆ClN₂S₂ N/A 2.8 45–59% 5-LOX inhibition (12–35 µM)
ARM1 C₁₆H₁₅N₂S N/A 4.1 N/A Dual LTA4H inhibition
Bis(N-substituted) derivative (5a) C₁₈H₁₈N₄S₂ N/A 2.5 70–86% Anti-TB (MIC: 1.56 µg/mL)

*LogP predicted via in silico models .

Q & A

Q. What advanced characterization techniques address challenges in polymorph identification?

  • Methodological Answer :
  • PXRD : Distinguishes crystalline forms (e.g., anhydrous vs. hydrate phases).
  • Solid-state NMR : Resolves conformational differences in amorphous/crystalline mixtures.
  • DSC/TGA : Detects phase transitions and thermal stability .

Data Contradiction Analysis Example

  • Issue : Compound 34 in showed 31% purity vs. >95% for analogs .
    • Root cause : Incomplete azide-alkyne cyclization due to steric hindrance from the 4-azidobenzamido group.
    • Resolution : Optimized reaction time (24→48 hrs) and added Cu(I) catalyst to improve yield to 85% .

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